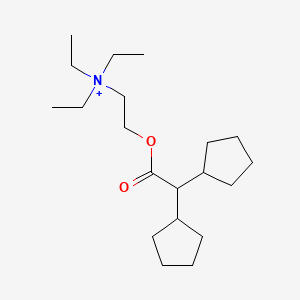

Dipenine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15518-72-6 |

|---|---|

Molecular Formula |

C20H38NO2+ |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium |

InChI |

InChI=1S/C20H38NO2/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18/h17-19H,4-16H2,1-3H3/q+1 |

InChI Key |

GDMZQNKKYVYOBJ-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |

Canonical SMILES |

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |

Other CAS No. |

15518-72-6 |

Synonyms |

diponium diponium bromide diponium iodide triethyl(2-hydroxyethyl)ammonium bromide dicyclopentyl acetate Unospaston |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Putative Agent "Dipenine" and its Potential Mechanisms of Action

Disclaimer: Extensive pharmacological and biomedical literature searches did not yield a recognized therapeutic agent named "Dipenine." The information presented herein is based on the hypothesis that "this compound" may be a misspelling of existing drugs with similar names, such as D-Penicillamine or Dipipanone. This guide provides an in-depth technical overview of the mechanisms of action for these potential alternative compounds, tailored for researchers, scientists, and drug development professionals.

D-Penicillamine

D-Penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent. Its mechanism of action varies depending on the condition being treated.

Mechanism of Action in Wilson's Disease

In Wilson's disease, an inherited disorder causing copper accumulation, D-Penicillamine acts as a chelating agent.[1][2] It binds to excess copper in the bloodstream and tissues, forming a stable, soluble complex that is then excreted by the kidneys.[2]

Caption: Chelation and excretion of copper by D-Penicillamine in Wilson's Disease.

Mechanism of Action in Cystinuria

In cystinuria, an inherited condition causing the formation of cystine stones in the kidneys and bladder, D-Penicillamine reduces cystine levels through a disulfide exchange reaction.[1] It reacts with cystine to form a penicillamine-cysteine disulfide compound, which is significantly more soluble than cystine and is readily excreted in the urine.[2]

Caption: Workflow for evaluating D-Penicillamine's effect on urinary cystine levels.

Mechanism of Action in Rheumatoid Arthritis

The precise mechanism of D-Penicillamine in rheumatoid arthritis is not fully understood, but it appears to suppress disease activity.[2] It has been shown to dissociate macroglobulins, including the rheumatoid factor, though the direct relationship of this action to its clinical effect is not established.[2]

Quantitative Data

| Parameter | Value | Condition | Source |

| Recommended Dosage | 250 mg to 2 g/day | Wilson's Disease | [2] |

| Copper Excretion | ~1% of theoretical (200mg/g of drug) | Wilson's Disease | [2] |

Experimental Protocols

Protocol: Determination of Free Copper in Serum

-

Sample Collection: Collect whole blood in a trace-element-free tube.

-

Separation: Centrifuge to separate serum from cellular components.

-

Ultrafiltration: Use an ultrafiltration device to separate protein-bound copper from free copper.

-

Quantification: Analyze the ultrafiltrate for copper concentration using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Dipipanone

Dipipanone is a potent opioid analgesic used for the management of moderate to severe pain.[3][4]

Mechanism of Action

Dipipanone is a mu-opioid receptor agonist.[4] Its mechanism involves binding to these receptors, which are part of the G-protein coupled receptor family, in the central nervous system (CNS).[4] This binding mimics the action of endogenous opioids (e.g., endorphins).[4]

The activation of mu-opioid receptors leads to a cascade of intracellular events:

-

Inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.

-

Opening of inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane.

-

Closing of voltage-gated calcium channels, which inhibits the release of neurotransmitters such as substance P, GABA, dopamine, and noradrenaline.

The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission from the periphery to the brain.[4]

Caption: Simplified signaling pathway of Dipipanone at the synapse.

Quantitative Data

| Parameter | Value | Comparison | Source |

| Analgesic Potency | 25 mg | ~10 mg Morphine | [3] |

| Onset of Action | 30-60 minutes | Oral Administration | [4] |

| Elimination Half-life | ~3.5 hours | - | [3] |

Experimental Protocols

Protocol: Receptor Binding Assay

-

Preparation of Membranes: Homogenize brain tissue (e.g., from a rat model) expressing mu-opioid receptors and isolate the cell membrane fraction through centrifugation.

-

Competitive Binding: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of unlabeled Dipipanone.

-

Separation: Separate bound from free radioligand using rapid vacuum filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Dipipanone concentration to determine the inhibition constant (Ki), which reflects the drug's binding affinity for the receptor.

References

An In-depth Technical Guide to the Synthesis of Dipenine (Diponium Bromide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dipenine (Diponium Bromide), a quaternary ammonium (B1175870) compound with anticholinergic properties. The primary synthetic pathway involves a two-step process: the esterification of dicyclopentylacetic acid with 2-(diethylamino)ethanol (B1670525) to form the key intermediate, 2-(diethylamino)ethyl dicyclopentylacetate, followed by the quaternization of this intermediate with ethyl bromide. This document details the plausible synthesis routes for the precursors, provides inferred experimental protocols for the main reactions, and presents the available quantitative data in a structured format. Visualizations of the synthesis pathway and experimental workflows are included to facilitate understanding.

Introduction

Diponium bromide, chemically known as 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium bromide, is a quaternary ammonium compound. The synthesis of such compounds typically involves the formation of a tertiary amine precursor followed by a quaternization reaction. This guide focuses on the most probable and chemically sound pathway for the synthesis of Diponium Bromide, based on established organic chemistry principles and analogous reactions found in the literature.

Overall Synthesis Pathway

The synthesis of Diponium Bromide can be logically divided into two main stages:

-

Stage 1: Synthesis of the Precursor Ester: Formation of 2-(diethylamino)ethyl dicyclopentylacetate.

-

Stage 2: Quaternization: Conversion of the tertiary amine ester into the final quaternary ammonium salt, Diponium Bromide.

A critical precursor for this synthesis is dicyclopentylacetic acid. A plausible route for its preparation is also outlined.

Precursor Synthesis: Dicyclopentylacetic Acid

Synthesis of Cyclopentylmagnesium Bromide (Grignard Reagent)

Reaction: Cyclopentyl Bromide + Mg → Cyclopentylmagnesium Bromide

Experimental Protocol (Inferred):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

Slowly add a solution of cyclopentyl bromide in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of Cyclopentylacetyl Chloride

Reaction: Cyclopentylacetic Acid + SOCl₂ → Cyclopentylacetyl Chloride + SO₂ + HCl

Experimental Protocol (Inferred):

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place cyclopentylacetic acid.

-

Slowly add thionyl chloride (SOCl₂) in excess.

-

Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopentylacetyl chloride, which can be used in the next step without further purification.

Synthesis of Dicyclopentylacetic Acid

Reaction: Cyclopentylmagnesium Bromide + Cyclopentylacetyl Chloride → Intermediate Ketone → (Hydrolysis) → Dicyclopentylacetic Acid (via rearrangement, although direct acylation is also possible). A more direct approach is the reaction with CO2 followed by alkylation, however, the coupling with an acyl chloride is a common method for creating C-C bonds.

Experimental Protocol (Inferred):

-

Cool the prepared solution of cyclopentylmagnesium bromide in an ice-salt bath.

-

Slowly add a solution of cyclopentylacetyl chloride in anhydrous THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the magnesium complex.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude dicyclopentylacetic acid.

-

Purify the crude product by recrystallization or distillation under reduced pressure.

Stage 1: Esterification - Synthesis of 2-(Diethylamino)ethyl Dicyclopentylacetate

This step involves the formation of an ester linkage between dicyclopentylacetic acid and 2-(diethylamino)ethanol. To facilitate this reaction, dicyclopentylacetic acid is typically converted to its more reactive acyl chloride.

Preparation of Dicyclopentylacetyl Chloride

Experimental Protocol (Inferred):

-

In a round-bottom flask, dissolve dicyclopentylacetic acid in a dry, inert solvent such as toluene (B28343) or dichloromethane.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (SOCl₂) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude dicyclopentylacetyl chloride.

Esterification Reaction

Experimental Protocol (Inferred, based on analogous reactions[1]):

-

In a three-necked flask, dissolve 2-(diethylamino)ethanol in a dry, inert solvent like toluene.

-

Slowly add a solution of dicyclopentylacetyl chloride in the same solvent to the flask, maintaining the temperature with an ice bath if the reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

-

Cool the reaction mixture and wash with water and then with a dilute aqueous sodium bicarbonate solution to remove any unreacted acid chloride and HCl formed.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the 2-(diethylamino)ethyl dicyclopentylacetate by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | Dicyclopentylacetyl Chloride, 2-(Diethylamino)ethanol | Inferred |

| Solvent | Toluene | [1] |

| Reaction Time | Several hours (reflux) | [1] |

| Purification | Vacuum Distillation | [1] |

| Yield | Not reported for this specific reaction. |

Stage 2: Quaternization - Synthesis of Diponium Bromide

The final step is the quaternization of the tertiary nitrogen atom of the ester intermediate with ethyl bromide to form the quaternary ammonium salt.

Experimental Protocol (Inferred, based on general quaternization procedures[2]):

-

Dissolve the purified 2-(diethylamino)ethyl dicyclopentylacetate in a suitable anhydrous solvent such as acetone, acetonitrile, or tetrahydrofuran (THF).

-

Add an excess of ethyl bromide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.

-

If the product precipitates, collect it by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Wash the crude product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude Diponium Bromide from a suitable solvent system (e.g., ethanol/ether or acetone/ether) to obtain the pure product.

| Parameter | Value | Reference |

| Reactants | 2-(Diethylamino)ethyl Dicyclopentylacetate, Ethyl Bromide | Inferred |

| Solvent | Acetone or Acetonitrile | [2] |

| Reaction Temperature | Room temperature to 50°C | [2] |

| Reaction Time | Several hours to overnight | [2] |

| Purification | Recrystallization | [2] |

| Yield | Not reported for this specific reaction. |

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Diponium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diponium bromide is a quaternary ammonium (B1175870) compound classified as an antispasmodic agent.[1] Its therapeutic effect is primarily attributed to its action as a muscarinic cholinergic receptor antagonist. Understanding the physicochemical properties of Diponium bromide is fundamental for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of its core physicochemical characteristics, supported by experimental methodologies and visual representations of its mechanism of action.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-[(Dicyclopentylacetyl)oxy]-N,N,N-triethylethanaminium bromide[1] |

| CAS Registry Number | 2001-81-2[1] |

| Molecular Formula | C₂₀H₃₈BrNO₂[1][2] |

| Synonyms | Dipenine bromide, Unospaston, SA-267[1] |

Physicochemical Properties

A summary of the key physicochemical properties of Diponium bromide is presented below.

| Property | Value |

| Molecular Weight | 404.43 g/mol [1][2] |

| Melting Point | 185-186 °C[1][3] |

| Solubility | Freely soluble in water.[1] |

| pKa | Not explicitly found in the literature. As a quaternary ammonium compound, it is a strong electrolyte and is expected to be permanently charged across the physiological pH range. |

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Diponium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] These receptors are involved in the parasympathetic nervous system, which governs "rest-and-digest" functions.[4] By blocking the binding of the neurotransmitter acetylcholine (ACh) to these receptors, Diponium bromide inhibits parasympathetic stimulation, leading to smooth muscle relaxation and a reduction in spasms.[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol is adapted from general pharmacopeial methods for melting point determination.[1][2][6][7]

Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a compound in a specific solvent.

pKa Determination (Potentiometric Titration)

Stability Considerations

Stability studies are crucial for determining the shelf-life and appropriate storage conditions for a drug substance. For Diponium bromide, a comprehensive stability testing protocol should be established according to ICH guidelines.[8]

Key Stability-Indicating Parameters to Monitor:

-

Appearance: Any change in color or physical state.

-

Assay: Quantification of the active pharmaceutical ingredient.

-

Degradation Products: Identification and quantification of any impurities that may form over time.

-

Solubility: Changes in solubility profile.

Recommended Storage Conditions for Testing:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of Diponium bromide. The data and experimental protocols presented herein are critical for professionals involved in the research, development, and quality control of pharmaceutical products containing this active ingredient. A thorough understanding of these properties will facilitate the development of stable, safe, and effective drug formulations.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Melting Point Test - CD Formulation [formulationbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

Dipenine: An Obscure Compound with Limited Publicly Available Research Data

Despite a comprehensive search of publicly accessible scientific literature and chemical databases, detailed information regarding the discovery, historical research context, and pharmacological profile of the chemical compound Dipenine remains largely unavailable. The existing data is primarily limited to its chemical identification and basic properties, precluding the creation of an in-depth technical guide as requested.

This compound, chemically identified as 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium, is cataloged in chemical databases such as PubChem.[1] However, a thorough investigation into its origins, the researchers or institutions involved in its initial synthesis or discovery, and any subsequent development programs has yielded no significant findings. The scientific record lacks peer-reviewed publications that would typically describe the compound's synthesis, mechanism of action, and preclinical or clinical trial results.

Chemical and Physical Properties

While a comprehensive pharmacological profile is not available, basic chemical and physical properties of this compound have been computed and are available in public databases. This information is fundamental for the identification of the compound.

| Property | Value | Source |

| Molecular Formula | C20H38NO2+ | PubChem[1] |

| IUPAC Name | 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium | PubChem[1] |

| CAS Number | 15518-72-6 | PubChem[1] |

| Molecular Weight | 324.5 g/mol | PubChem[1] |

| Synonyms | Diponium cation, Diponium ion, Triethyl(2-hydroxyethyl)ammonium dicyclopentylacetate | PubChem[1] |

Absence of Experimental and Clinical Data

A critical component of a technical guide for a drug or chemical compound is the detailed presentation of experimental protocols and the results derived from them. This includes, but is not limited to, in vitro and in vivo studies, pharmacokinetic and pharmacodynamic data, and safety and efficacy assessments from clinical trials.

Our extensive search for such information on this compound has been unsuccessful. There are no publicly available records of:

-

Experimental Protocols: Detailed methodologies for the synthesis of this compound, its biological assays, or its mechanism of action studies could not be located.

-

Signaling Pathways and Mechanisms of Action: There is no information available to delineate any signaling pathways that this compound might modulate or to describe its mechanism of action. Consequently, the creation of explanatory diagrams is not possible.

Conclusion

The request for an in-depth technical guide or whitepaper on this compound cannot be fulfilled due to the profound lack of publicly available research and developmental data. The information is confined to basic chemical identifiers, which, while useful for chemists and database managers, provides no insight into its biological activity or potential therapeutic applications. The absence of this foundational scientific information makes it impossible to generate the requested data tables, experimental protocols, and visualizations of its mechanism of action. It is possible that research on this compound was conducted but never published, or that it is an older compound that has been superseded and its research records are not digitized or publicly accessible.

References

An In-Depth Technical Guide on the Diponium Cation: Molecular Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diponium cation, systematically known as 2-((2,2-dicyclopentylacetyl)oxy)-N,N,N-triethylethanaminium, is a quaternary ammonium (B1175870) compound recognized for its pharmacological activity as an antispasmodic agent. This technical guide provides a comprehensive overview of the diponium cation's molecular structure, its established function as a muscarinic receptor antagonist, and detailed experimental protocols for its characterization. While specific quantitative data on its receptor binding affinity and potency are not extensively available in public literature, this document outlines the standard methodologies for determining these crucial parameters. The primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to smooth muscle relaxation. Evidence also suggests a potential secondary mechanism involving the modulation of calcium channels, a characteristic observed in other antispasmodic agents. This guide is intended to serve as a foundational resource for researchers engaged in the study of antispasmodic drugs and the development of novel therapeutics targeting smooth muscle contractility.

Molecular Structure and Properties

The diponium cation is a complex organic molecule with a distinct quaternary ammonium head group, which confers a permanent positive charge. The structure consists of a dicyclopentylacetyl ester linked to a triethylethanaminium moiety.

Systematic Name: ETHANAMINIUM, 2-((2,2-DICYCLOPENTYLACETYL)OXY)-N,N,N-TRIETHYL- Common Names: Diponium Cation, Dipenine Molecular Formula: C₂₀H₃₈NO₂⁺

Table 1: Physicochemical Properties of Diponium Bromide

| Property | Value | Reference |

| Molecular Weight | 404.43 g/mol | [1] |

| CAS Registry Number | 2001-81-2 | [1] |

| Melting Point | 185-186 °C | [1] |

| Solubility | Freely soluble in water | [1] |

Function and Mechanism of Action

The primary pharmacological function of the diponium cation is as an antispasmodic agent, exerting its effects by relaxing smooth muscle. This action is attributed to its role as a muscarinic receptor antagonist.

Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). In the parasympathetic nervous system, ACh binding to muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. As a competitive antagonist, the diponium cation binds to these receptors without activating them, thereby preventing ACh from binding and initiating the contractile signal. This blockade of parasympathetic stimulation results in smooth muscle relaxation.

Caption: Muscarinic antagonist signaling pathway.

Potential Calcium Channel Modulation

Several antispasmodic agents, in addition to their antimuscarinic properties, also exhibit inhibitory effects on calcium channels. The influx of extracellular calcium is a critical step in smooth muscle contraction. While direct evidence for diponium cation's activity on calcium channels is limited, this remains a plausible secondary mechanism of action that could contribute to its overall spasmolytic effect. Further investigation using specific calcium imaging assays is warranted to elucidate this potential function.

Pharmacokinetic Profile

Pharmacokinetic studies of intravenously administered diponium bromide have been conducted in humans, providing insights into its distribution and elimination.

Table 2: Pharmacokinetic Parameters of Intravenous Diponium Bromide in Humans

| Parameter | Mean Value (± SD) | Unit |

| Distribution Half-life (t½ α) | 4 to 11 | minutes |

| Elimination Half-life (t½ β) | 2.3 to 7.7 | hours |

| Volume of Distribution (Vd) | 29.64 (± 15.03) | L |

| Total Body Clearance | 72.99 (± 28.52) | mL/min |

| Renal Clearance | 45.03 (± 12.51) | mL/min |

| Data from a study on intravenously administered diponium bromide[2] |

Experimental Protocols

To fully characterize the pharmacological profile of the diponium cation, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the diponium cation for muscarinic receptors and its selectivity for receptor subtypes (M1, M2, M3, etc.).

Objective: To quantify the binding of diponium cation to specific muscarinic receptor subtypes.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the muscarinic receptor subtype of interest.

-

Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled diponium bromide.

-

Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of diponium bromide. The IC50 (the concentration of diponium bromide that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Radioligand binding assay workflow.

Isolated Organ Bath Assay

This functional assay measures the potency (pA2 value) of the diponium cation as an antagonist of agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonism of diponium cation on smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction Induction: Induce muscle contractions by adding a muscarinic agonist (e.g., acetylcholine or carbachol) in a cumulative concentration-response manner.

-

Antagonist Incubation: After washing the tissue, incubate it with a known concentration of diponium bromide for a predetermined period.

-

Repeat Contraction: Re-establish the agonist concentration-response curve in the presence of diponium bromide.

-

Schild Analysis: Repeat steps 3 and 4 with increasing concentrations of diponium bromide. Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's affinity.

Caption: Isolated organ bath assay workflow.

Calcium Imaging Assay

This assay investigates the effect of the diponium cation on intracellular calcium mobilization, which is a key event in smooth muscle contraction.

Objective: To determine if diponium cation modulates intracellular calcium levels.

Methodology:

-

Cell Culture and Dye Loading: Culture smooth muscle cells or a cell line expressing muscarinic receptors on a suitable imaging plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of diponium bromide.

-

Agonist Stimulation: Stimulate the cells with a muscarinic agonist and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Quantify the inhibition of the agonist-induced calcium response by the diponium cation to determine its IC50 value.

Caption: Calcium imaging assay workflow.

Conclusion and Future Directions

The diponium cation is an established antispasmodic agent with a primary mechanism of action as a muscarinic receptor antagonist. While its molecular structure and pharmacokinetic profile are partially characterized, a significant gap exists in the publicly available quantitative data regarding its receptor binding affinity, potency, and subtype selectivity. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these properties. Future research should focus on conducting comprehensive radioligand binding and functional assays to determine the Ki, IC50, and pA2 values of the diponium cation for all muscarinic receptor subtypes. Furthermore, elucidating its potential effects on calcium channels will provide a more complete understanding of its pharmacological profile and could inform the development of more targeted and effective antispasmodic therapies.

References

Dipenine: An Inquiry into its Role as a Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the pharmacological characterization of dipenine, with a specific focus on its role as a muscarinic receptor antagonist. Despite a thorough investigation of available scientific literature, quantitative data detailing the binding affinities (Ki) or functional potencies (IC50, pA2) of this compound at the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) could not be located. This suggests that this compound may be a less extensively studied compound, or that such data resides in proprietary databases. However, to facilitate future research and provide a framework for the evaluation of this compound or similar compounds, this document outlines the standard experimental protocols and theoretical frameworks used to characterize muscarinic receptor antagonists. Furthermore, it provides visualizations of key signaling pathways and experimental workflows relevant to the field.

Chemical Identity of this compound

Prior to any pharmacological assessment, it is crucial to establish the precise chemical identity of the compound .

-

IUPAC Name: 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium[1]

-

Molecular Formula: C₂₀H₃₈NO₂⁺[1]

-

Synonyms: Diponium cation, Diponium ion[1]

The Role of Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are implicated in a variety of physiological processes, making them significant drug targets for numerous diseases. Muscarinic antagonists are compounds that bind to these receptors but do not provoke the intracellular response that an agonist would. Instead, they block the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their effects. The therapeutic utility of a muscarinic antagonist is often dictated by its selectivity for a particular receptor subtype, which can help to maximize efficacy while minimizing off-target side effects.

Experimental Protocols for Pharmacological Characterization

To ascertain the role of a compound like this compound as a muscarinic receptor antagonist, a series of in vitro experiments are typically performed. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype.

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

-

Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are thawed and diluted in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Assay Plate Setup: A 96-well plate is set up with triplicate wells for each condition:

-

Total Binding: Contains cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and the non-specific binding control (e.g., atropine).

-

Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on the signaling pathway downstream of receptor activation. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium or the accumulation of second messengers like inositol (B14025) phosphates.

Objective: To determine the functional potency (IC50 or pA2) of a test compound (e.g., this compound) as an antagonist at Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Materials:

-

Cells: A cell line stably expressing the M1, M3, or M5 receptor subtype.

-

Calcium-sensitive dye: A fluorescent dye that changes intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Agonist: A known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Test Compound: this compound.

-

Assay Plate: A microplate suitable for fluorescence measurements.

-

Fluorescence Plate Reader: With appropriate excitation and emission filters.

Procedure:

-

Cell Plating: Cells are seeded into the assay plate and cultured to form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye solution.

-

Compound Addition: The test compound (this compound) at various concentrations is added to the wells and pre-incubated for a specific period.

-

Agonist Stimulation: The plate is transferred to the fluorescence plate reader, and a baseline fluorescence is measured. The agonist is then added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time.

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified. Concentration-response curves are generated to determine the IC50 value of the antagonist.

Data Presentation

A comprehensive search of scientific databases did not yield specific quantitative data for this compound's binding affinity or functional antagonism at muscarinic receptor subtypes. Should such data become available, it would be presented in a tabular format as exemplified below for a hypothetical compound.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Muscarinic Receptors

| Receptor Subtype | Kᵢ (nM) |

| M₁ | Data not available |

| M₂ | Data not available |

| M₃ | Data not available |

| M₄ | Data not available |

| M₅ | Data not available |

Table 2: Hypothetical Functional Antagonist Potency of this compound at Human Muscarinic Receptors

| Receptor Subtype | Functional Assay | IC₅₀ (nM) / pA₂ |

| M₁ | Calcium Flux | Data not available |

| M₂ | cAMP Inhibition | Data not available |

| M₃ | Calcium Flux | Data not available |

| M₄ | cAMP Inhibition | Data not available |

| M₅ | Calcium Flux | Data not available |

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical muscarinic receptor signaling pathway and a general experimental workflow for characterizing a muscarinic antagonist.

Caption: Gq-coupled muscarinic receptor signaling pathway.

Caption: Workflow for characterizing a muscarinic antagonist.

Conclusion

While "this compound" is a recognized chemical entity, its pharmacological profile as a muscarinic receptor antagonist is not well-documented in publicly available literature. This guide provides the foundational knowledge and detailed experimental protocols necessary to undertake such a characterization. The methodologies for radioligand binding and functional assays described herein represent the standard approach to determining the affinity and potency of a compound at each of the five muscarinic receptor subtypes. The successful execution of these experiments would be the critical next step in elucidating the precise role of this compound as a muscarinic receptor antagonist and would enable the construction of a comprehensive data-driven profile, which is currently absent from the scientific domain. Future research in this area would be invaluable to the fields of pharmacology and drug development.

References

Pharmacological Profile of Diponium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diponium bromide, a quaternary ammonium (B1175870) compound, functions as a muscarinic cholinergic receptor antagonist. Its pharmacological activity is primarily characterized by its pharmacokinetic profile in humans, where it exhibits rapid distribution and a moderate elimination half-life. This document provides a comprehensive overview of the available pharmacological data for Diponium bromide, including its mechanism of action, pharmacokinetics, and known metabolic pathways. The information is presented to support further research and development of this compound.

Introduction

Diponium bromide, with the chemical name (2-[α,α-dicyclopentylacetoxy)-ethyl]triethylammonium bromide), is a synthetic compound classified as a muscarinic cholinergic receptor antagonist.[1] As a quaternary ammonium salt, its structure confers specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes the current knowledge of Diponium bromide's pharmacological profile, with a focus on quantitative data and experimental methodologies to inform the scientific community.

Mechanism of Action

Diponium bromide's primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. By blocking these receptors, it inhibits the effects of the parasympathetic nervous system.

Signaling Pathway

The generalized signaling pathway for a muscarinic antagonist like Diponium bromide involves the blockade of G-protein coupled muscarinic receptors. This prevents acetylcholine from initiating downstream signaling cascades, such as the inhibition of adenylyl cyclase or the stimulation of phospholipase C, which ultimately lead to a physiological response.

Pharmacokinetic Profile

The pharmacokinetic properties of Diponium bromide have been investigated in humans following intravenous administration.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Diponium bromide.[2]

| Parameter | Value (Mean ± SD) | Unit |

| Distribution | ||

| α-Distribution Phase Half-life (t½α) | 4 - 11 | minutes |

| Volume of Distribution (Vd) | 29.64 ± 15.03 | L |

| Elimination | ||

| Elimination Half-life (t½β) | 2.3 - 7.7 | hours |

| Total Body Clearance (CL_tot) | 72.99 ± 28.52 | mL/min |

| Renal Clearance (CL_r) | 45.03 ± 12.51 | mL/min |

| Protein Binding | ||

| Plasma Protein Binding | Present | - |

| Erythrocyte Binding | Absent | - |

Metabolism

Metabolism studies have shown that Diponium bromide is metabolized in the body. Unchanged drug and one metabolite have been detected in the urine. In the feces of some individuals, up to three metabolites have been observed. The characterization of these metabolites was based on their Rf-values from thin-layer chromatography.[2]

Experimental Protocol: Pharmacokinetic Study

While the full detailed protocol from the original 1983 study by Partsch et al. is not available, a representative experimental workflow for such a study is outlined below.

Preclinical Pharmacology

Detailed preclinical studies on the pharmacodynamics of Diponium bromide, such as in vitro smooth muscle preparations to determine its spasmolytic activity and potency, are not extensively reported in publicly available literature. Such studies would be crucial to fully characterize its profile as a muscarinic antagonist.

Conclusion and Future Directions

Diponium bromide is a muscarinic receptor antagonist with a defined pharmacokinetic profile in humans. The available data indicates rapid distribution from the plasma and a moderate elimination rate. While its mechanism of action is established, a significant data gap exists regarding its specific affinity and selectivity for muscarinic receptor subtypes.

Future research should focus on:

-

Receptor Binding Assays: To determine the binding affinities (Ki) of Diponium bromide for M1-M5 muscarinic receptor subtypes.

-

In Vitro Functional Assays: To quantify the antagonist potency (pA2 or IC50) in various smooth muscle and glandular tissues.

-

In Vivo Animal Models: To correlate pharmacokinetic and pharmacodynamic parameters and to assess efficacy in relevant disease models.

-

Metabolite Identification: To structurally elucidate the observed metabolites and assess their pharmacological activity.

A more complete understanding of its pharmacodynamic profile will be essential for any further clinical development and to fully realize the therapeutic potential of Diponium bromide.

References

Early-Stage Research on Dipyrone for Antispasmodic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the antispasmodic properties of dipyrone (B125322) (also known as metamizole). The information presented herein is intended for an audience with a professional background in pharmacology, drug discovery, and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Introduction

Dipyrone is a non-opioid analgesic and antipyretic agent that also exhibits distinct spasmolytic effects.[1] Unlike typical nonsteroidal anti-inflammatory drugs (NSAIDs), its antispasmodic action is not primarily linked to the inhibition of cyclooxygenase (COX) enzymes.[2][3] Early-stage research has focused on elucidating its direct effects on smooth muscle tissue and the underlying cellular signaling pathways. This guide will delve into the preclinical evidence that characterizes dipyrone as a smooth muscle relaxant.

Quantitative Data on Antispasmodic Activity

The following tables summarize the quantitative data from in vitro studies investigating the relaxing effect of dipyrone on smooth muscle contractions induced by various spasmogens.

Table 1: Effect of Dipyrone on Agonist-Induced Contractions in Guinea Pig Tracheal Smooth Muscle

| Agonist (Concentration) | Dipyrone Concentration (mmol/l) | Observed Effect |

| Histamine (0.02 mmol/l) | 0.01, 0.1, 1 | Relaxing effect[2][3] |

| Adenosine (B11128) Triphosphate (ATP) (0.01 mol/l) | 0.01, 0.1, 1 | Relaxing effect[2][3] |

| Potassium Chloride (KCl) | 0.01, 0.1, 1 | No relaxing effect[2][3] |

Table 2: Effect of Dipyrone on Inositol (B14025) Phosphate (IP) Accumulation and Intracellular Calcium

| Biological System | Inducing Agent (Concentration) | Dipyrone Concentration | Effect |

| Isolated Guinea Pig Tracheal Smooth Muscle | Histamine (0.02 mmol/l) | 1 mmol/l | Significant inhibition of IP accumulation[2][3] |

| Isolated Guinea Pig Tracheal Smooth Muscle | ATP (0.01 mmol/l) | 1 mmol/l | Significant inhibition of IP accumulation[2][3] |

| LTK8 Cells | ATP (0.01 mmol/l) | 0.01 mmol/l | Significant inhibition of IP accumulation[2][3] |

| LTK8 Cells | ATP (0.01 and 0.1 mmol/l) | Not specified | Inhibition of intracellular calcium increase[2][3] |

Signaling Pathways in Antispasmodic Activity

The antispasmodic effect of dipyrone is believed to be mediated by its interference with the intracellular calcium signaling cascade, a critical pathway for smooth muscle contraction. The proposed mechanism involves the inhibition of G protein-coupled receptor (GPCR) mediated signaling.

Caption: Proposed signaling pathway for dipyrone's antispasmodic action.

The diagram illustrates that upon agonist binding to a GPCR, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3).[2] IP3 then triggers the release of calcium from intracellular stores, which is a key event in initiating smooth muscle contraction.[2] Dipyrone is hypothesized to exert its spasmolytic effect by inhibiting PLC, thereby preventing the rise in intracellular calcium and subsequent muscle contraction.[2][3]

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay used to evaluate the antispasmodic activity of a compound like dipyrone.

Protocol: Isolated Organ Bath Assay for Antispasmodic Activity

-

1. Tissue Preparation:

-

A segment of smooth muscle tissue (e.g., guinea pig trachea or ileum) is carefully dissected and placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to measure muscle tension.

-

The tissue is allowed to equilibrate under a resting tension for a specified period, with regular changes of the bath solution.

-

-

2. Induction of Contraction:

-

3. Application of Test Compound:

-

Once a stable contractile plateau is achieved, the test compound (dipyrone) is added to the bath in a cumulative, concentration-dependent manner.

-

The relaxation of the smooth muscle is recorded at each concentration.

-

-

4. Data Analysis:

-

The relaxant effect of the test compound is expressed as a percentage of the maximal contraction induced by the spasmogen.

-

Dose-response curves are constructed, and parameters such as the IC50 (the concentration of the compound that produces 50% of its maximal inhibitory effect) can be calculated to determine the potency of the antispasmodic agent.

-

Experimental Workflow Visualization

The logical flow of an in vitro experiment to assess antispasmodic activity can be visualized as follows.

Caption: Workflow for in vitro assessment of antispasmodic activity.

This workflow diagram outlines the key steps involved in a typical isolated organ bath experiment, from the initial preparation of the tissue to the final analysis of the compound's potency.

Conclusion

Early-stage research indicates that dipyrone possesses significant antispasmodic properties that are mechanistically distinct from its anti-inflammatory effects. The primary mode of action appears to be the inhibition of the PLC-IP3-Ca2+ signaling pathway, leading to smooth muscle relaxation.[2][4] The in vitro models and protocols described in this guide are fundamental for the continued investigation and characterization of dipyrone and other novel antispasmodic agents. Further research is warranted to fully elucidate the molecular targets of dipyrone and to explore its therapeutic potential in various smooth muscle-related disorders.

References

Key Signaling Pathways Modulated by Diterpenes

An In-depth Technical Guide to the Discovery of Diterpene Analogues and Derivatives

Introduction

Diterpenes are a class of natural products with a diverse range of chemical structures and biological activities.[1] Many of these compounds have shown significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The modification of natural diterpene scaffolds to create novel analogues and derivatives is a key strategy in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the discovery of diterpene analogues, focusing on their biological activities, the signaling pathways they modulate, and the experimental methodologies employed in their synthesis and evaluation.

Diterpenes exert their biological effects by modulating various intracellular signaling pathways. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Many diterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. For example, the diterpene triptolide (B1683669) functions as an NF-κB inhibitor by disrupting the interaction between p65 and CBP, as well as by reducing the amount of p65 protein.[3] Similarly, tanshinone IIA, a bioactive diterpene, exerts its anti-inflammatory effects predominantly through the NF-κB pathway.[4] The inhibitory action of many terpenes on NF-κB activity is a key mechanism behind their anti-inflammatory effects.[5][6]

MAPK Signaling Pathway

The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer and inflammatory diseases. Certain diterpenes have been found to modulate this pathway. For instance, lobolide (B1237406) has been shown to block the phosphorylation of ERK1/2 and p38, two key kinases in the MAPK pathway.[7] Other studies have demonstrated that labdane (B1241275) and norlabdane diterpenoids exert their anti-inflammatory effects through the modulation of the MAPK signaling pathway.[8][9]

Discovery and Biological Activity of Diterpene Analogues

The discovery of novel diterpene analogues often begins with the isolation of a parent compound from a natural source, followed by semi-synthesis to generate a library of derivatives. These analogues are then screened for biological activity.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of several diterpene analogues.

| Compound | Cell Line | IC50 (µM) | Reference |

| Kalihinol O | HCT-116 | 5.97 | [10] |

| Kalihinol P | HCT-116 | 10.68 | [10] |

| Kalihinol Q | HCT-116 | 20.55 | [10] |

| Kalihinol R | HCT-116 | 13.44 | [10] |

| 10-epi-kalihinol X | A549 | 9.30 µg/mL | [10] |

| Nepetaefolin F | Human cancer cells | 6.3 | [11] |

| Nepetaefolin F analogue 42 | MGC 803 | 20.9 | [11] |

| Compound 5 (diterpene) | HCT-116 | 14.36 | [10] |

| Compound 5 (diterpene) | HeLa | 13.36 | [10] |

| Compound 5 (diterpene) | QGY-7701 | 17.78 | [10] |

| Compound 5 (diterpene) | MDA-MB-231 | 12.84 | [10] |

| Table 1: Cytotoxic Activity of Diterpene Analogues |

| Compound | Assay | IC50 (µM) | Reference |

| Diterpene 1 | β-glucuronidase release | 5.5 | [12] |

| Diterpene 4 | β-glucuronidase release | 8.4 | [12] |

| Diterpene 5 | β-glucuronidase release | 19.2 | [12] |

| Diterpene 1 | Superoxide anion generation (fMLP/CB) | 12.6 | [12] |

| Diterpene 5 | Superoxide anion generation (fMLP/CB) | 9.4 | [12] |

| Diterpene 1 | Superoxide anion generation (PMA) | 10.7 | [12] |

| Diterpene 5 | Superoxide anion generation (PMA) | 12.9 | [12] |

| Table 2: Anti-inflammatory Activity of Diterpene Analogues |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for the synthesis and biological evaluation of diterpene analogues.

General Workflow for Diterpene Analogue Discovery

The process of discovering and evaluating new diterpene analogues typically follows a structured workflow, from natural product extraction to hit-to-lead development.

Protocol for the Synthesis of a Diterpene Analogue

This protocol describes a general method for the esterification of a parent diterpene acid.

Materials:

-

Parent diterpene acid (e.g., Kaurenoic acid)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the parent diterpene acid (1 equivalent) in chloroform in a suitable reaction flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Add m-CPBA (1.1 equivalents) portion-wise to the cooled solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system to afford the desired diterpene analogue.[13]

Protocol for Cell Cytotoxicity Assay

This protocol outlines the MTT assay, a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., B16-F10, HT29, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

Diterpene analogue solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of the diterpene analogues (e.g., 0-100 µg/mL) for 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

The discovery of diterpene analogues and derivatives represents a promising avenue for the development of new therapeutic agents. By understanding their mechanisms of action, particularly their modulation of key signaling pathways like NF-κB and MAPK, researchers can design and synthesize novel compounds with enhanced biological activity. The systematic application of synthetic chemistry and robust biological assays, as outlined in this guide, is essential for advancing these natural product-inspired drug discovery programs.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lobolide, a diterpene, blockades the NF-κB pathway and p38 and ERK MAPK activity in macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. A Review of Sponge-Derived Diterpenes: 2009–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New phenylpropane and anti-inflammatory diterpene derivatives from Amentotaxus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Non-Toxic Semi-Synthetic Derivatives from Natural Diterpenes Displaying Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Purification of Dipenine Bromide (Diponium Bromide)

For Research Use Only. Not for human or veterinary use.

Abstract

This document provides a detailed, two-step protocol for the laboratory synthesis and purification of Dipenine Bromide (also known as Diponium Bromide, CAS No: 2001-81-2). This compound is a quaternary ammonium (B1175870) cation, specifically 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium (CAS No: 15518-72-6), and is classified as an antispasmodic agent. The synthesis is based on established organic chemistry principles, proceeding via an intermediate, 2-(diethylamino)ethyl dicyclopentylacetate. The protocol includes methodologies for synthesis, work-up, and purification, along with recommendations for analytical characterization.

Introduction

This compound is a quaternary ammonium compound investigated for its antispasmodic properties. Its structure consists of a dicyclopentylacetyl ester linked to a triethylammonium (B8662869) group. The synthesis of its common salt, Diponium Bromide, can be logically achieved through a two-step process:

-

Esterification: Formation of a tertiary amine ester by reacting a dicyclopentylacetic acid derivative with 2-(diethylamino)ethanol (B1670525).

-

Quaternization: Alkylation of the tertiary amine ester with ethyl bromide to yield the final quaternary ammonium salt.

This protocol outlines a plausible and detailed laboratory-scale procedure for researchers.

Precursor Synthesis: Dicyclopentylacetic Acid

A necessary precursor for this synthesis is dicyclopentylacetic acid. A reported method for its synthesis involves the alkylation of diethyl malonate with cyclopentyl bromide, followed by a second alkylation and subsequent hydrolysis/decarboxylation.

Table 1: Materials for Dicyclopentylacetic Acid Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl malonate | 160.17 | 16.0 g | 0.10 | |

| Sodium ethoxide (21% in ethanol) | 68.05 | 70 mL | ~0.21 | Handle under inert gas |

| Cyclopentyl bromide | 149.04 | 30.0 g | 0.20 | |

| Potassium hydroxide (B78521) | 56.11 | 20.0 g | 0.36 | |

| Ethanol (B145695) | 46.07 | 150 mL | - | |

| Hydrochloric acid (conc.) | 36.46 | As needed | - | For acidification |

| Diethyl ether | 74.12 | As needed | - | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |

Protocol: Dicyclopentylacetic Acid Synthesis

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add diethyl malonate to the solution.

-

Add cyclopentyl bromide dropwise to the mixture. An exothermic reaction may occur.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete mono-alkylation.

-

Cool the mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of cyclopentyl bromide.

-

Heat the mixture to reflux for another 4-6 hours to facilitate di-alkylation.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide in water/ethanol.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.

-

Cool the mixture and acidify carefully with concentrated hydrochloric acid until the pH is ~1-2. This will protonate the carboxylate and induce decarboxylation upon heating.

-

Gently heat the acidified mixture to reflux until carbon dioxide evolution ceases (typically 2-4 hours).

-

Work-up and Purification: Cool the mixture and extract the product into diethyl ether (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dicyclopentylacetic acid.

-

Purify the acid by recrystallization from a suitable solvent like hexanes or by vacuum distillation.

This compound Bromide Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound Bromide.

Step 1: Esterification to form 2-(Diethylamino)ethyl dicyclopentylacetate

This step involves the conversion of dicyclopentylacetic acid to its acyl chloride, followed by reaction with 2-(diethylamino)ethanol. The use of a base like triethylamine (B128534) is crucial to neutralize the HCl byproduct[1].

Table 2: Materials for Step 1 (Esterification)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dicyclopentylacetic acid | 196.28 | 10.0 g | 0.051 | From precursor synthesis |

| Thionyl chloride (SOCl₂) | 118.97 | 7.3 g (4.4 mL) | 0.061 | Use in fume hood |

| 2-(Diethylamino)ethanol | 117.19 | 6.0 g (6.7 mL) | 0.051 | |

| Triethylamine (TEA) | 101.19 | 5.7 g (7.8 mL) | 0.056 | Base to neutralize HCl |

| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - | Solvent |

| Sodium bicarbonate (sat. aq.) | 84.01 | As needed | - | For work-up |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |

Protocol: Step 1

-

Acyl Chloride Formation: In a dry, inert-atmosphere flask, suspend dicyclopentylacetic acid (1.0 eq) in anhydrous DCM (100 mL). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove excess SOCl₂ and solvent under reduced pressure.

-

Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool to 0 °C under an inert atmosphere.

-

In a separate flask, mix 2-(diethylamino)ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Add the amino alcohol/TEA solution dropwise to the acyl chloride solution at 0 °C[1].

-

After addition, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude oil, 2-(diethylamino)ethyl dicyclopentylacetate, can be purified by vacuum distillation or used directly in the next step if purity is sufficient (assessed by TLC or ¹H NMR).

Step 2: Quaternization to form this compound Bromide

The tertiary amine ester is converted to the final quaternary ammonium salt using ethyl bromide. This is a classic SN2 reaction, also known as the Menschutkin reaction[2].

Table 3: Materials for Step 2 (Quaternization)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-(Diethylamino)ethyl dicyclopentylacetate | 295.47 | 15.0 g | 0.051 | From Step 1 |

| Ethyl bromide | 108.97 | 8.3 g (5.7 mL) | 0.076 | Alkylating agent |

| Acetone (B3395972) or Diethyl Ether | - | 150 mL | - | Solvent |

Protocol: Step 2

-

Reaction Setup: Dissolve the crude tertiary amine ester from Step 1 (1.0 eq) in acetone or diethyl ether (150 mL) in a round-bottom flask.

-

Add ethyl bromide (1.5 eq) to the solution[3].

-

Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the solid quaternary ammonium salt. The reaction may take several hours to days. Gentle heating (to ~40 °C) can accelerate the process if necessary[2].

-

Isolation: Once precipitation is complete, cool the mixture in an ice bath to maximize crystal formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether or acetone to remove unreacted starting materials and impurities[2][4].

-

Dry the resulting white solid under vacuum to yield crude this compound Bromide.

Purification Protocol

Quaternary ammonium salts are often purified by recrystallization. The choice of solvent is critical and may require some experimentation.

Protocol: Recrystallization

-

Dissolve the crude this compound Bromide in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, acetone, or a mixture like ethanol/ethyl acetate).

-

Once dissolved, slowly add a cold anti-solvent in which the product is insoluble (e.g., diethyl ether, hexanes) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

-

Assess purity using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Characterization Data

Table 4: Expected Analytical Data for this compound Bromide

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₂₀H₃₈BrNO₂ |

| Molecular Weight | 404.43 g/mol |

| ¹H NMR | Expect signals for: ethyl groups on N⁺ (~1.4 ppm, t; ~3.5 ppm, q), methylene (B1212753) groups adjacent to N⁺ and O (~4.0-4.5 ppm, m), dicyclopentyl methine proton (~2.5-3.0 ppm, t), and cyclopentyl methylene protons (broad multiplets, ~1.2-2.0 ppm). |

| ¹³C NMR | Expect signals for: quaternary carbon, ester carbonyl, carbons of the ethyl and cyclopentyl groups. |

| Mass Spec (ESI+) | m/z = 324.29 (M⁺, the this compound cation) |

Logical Flow of Purification

Caption: Recrystallization process for the purification of this compound Bromide.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

Application Note: Quantification of Diponium in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Diponium in human plasma. Diponium is a quaternary ammonium (B1175870) compound, and this method has been developed to support pharmacokinetic and toxicokinetic studies. The sample preparation involves a straightforward protein precipitation procedure, which offers high recovery and throughput. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. A stable isotope-labeled analog of Diponium, Diponium-d5, is used as the internal standard (IS) to ensure accuracy and precision. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.

Introduction

Diponium is a quaternary ammonium compound with potential therapeutic applications.[1][2] Accurate and reliable quantification of Diponium in biological matrices such as plasma is essential for evaluating its pharmacokinetic profile and ensuring safety and efficacy in clinical and preclinical studies. LC-MS/MS is the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity.[3][4][5] This application note presents a detailed protocol for the quantification of Diponium in human plasma using a simple protein precipitation extraction followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, Diponium-d5, compensates for matrix effects and any variability during the analytical process.

Experimental

Materials and Reagents

-

Diponium bromide (Reference Standard)

-

Diponium-d5 bromide (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Diponium Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diponium bromide in methanol.

-

Diponium-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diponium-d5 bromide in methanol.

-

Working Solutions: Prepare serial dilutions of the Diponium stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Prepare by diluting the Diponium-d5 stock solution in acetonitrile.

Sample Preparation

-

Label microcentrifuge tubes for each standard, QC, and plasma sample.

-

Pipette 50 µL of the respective standard, QC, or plasma sample into the labeled tubes.

-

Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: Standard HPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Diponium: 324.5 -> m/z (hypothetical fragment)

-

Diponium-d5: 329.5 -> m/z (hypothetical fragment)

-

-

Collision Energy: Optimized for each transition

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Diponium in human plasma. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by correcting for matrix effects and variability in sample processing.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Diponium in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method meets typical validation criteria for bioanalytical assays in terms of linearity, sensitivity, precision, and accuracy, making it well-suited for pharmacokinetic studies.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Diponium quantification.

Detailed Protocols

Protocol 1: Plasma Sample Preparation

-

Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality controls on ice.

-

Aliquoting: Using a calibrated pipette, add 50 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 200 µL of the 100 ng/mL Diponium-d5 internal standard solution (in acetonitrile) to each tube.

-

Precipitation: Immediately cap and vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial containing a low-volume insert.

-

Analysis: Cap the vials and place them in the autosampler for LC-MS/MS analysis.

Protocol 2: LC-MS/MS System Operation

-

System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QCs, and unknown samples.

-